molecular formula C14H9N3O4S B11095637 2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile

2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile

Cat. No.: B11095637
M. Wt: 315.31 g/mol
InChI Key: OOLZGMMNMGGUNG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzonitrile ring, which is further substituted with two nitro groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile typically involves the nucleophilic substitution of a suitable benzylsulfanyl precursor with a dinitrobenzonitrile derivative. One common method involves the reaction of 2-chloro-4,6-dinitrobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.

    Reduction: Conversion to 2-(benzylsulfanyl)-4,6-diaminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can also contribute to its reactivity and potential cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzoic acid
  • 2-(Benzylsulfanyl)benzylideneimidazolones
  • 2-(Benzylsulfanyl)-7H-purin-6-ones

Uniqueness

2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile is unique due to the combination of its benzylsulfanyl and dinitrobenzonitrile moieties, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing nitro groups and the electron-donating benzylsulfanyl group creates a compound with a unique electronic structure, making it valuable for various research applications.

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dinitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLZGMMNMGGUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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